molecular formula C9H7NO2 B053119 1-(Benzo[d]oxazol-2-yl)ethanone CAS No. 122433-29-8

1-(Benzo[d]oxazol-2-yl)ethanone

Cat. No.: B053119
CAS No.: 122433-29-8
M. Wt: 161.16 g/mol
InChI Key: ZCNHSDWCQINSDF-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7NO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzo[d]oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the oxidation of 1-(benzoxazol-2-ethyl) alcohol using chromium trioxide (CrO3) in glacial acetic acid. The reaction is typically carried out at elevated temperatures, around 90-105°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNHSDWCQINSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561855
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122433-29-8
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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